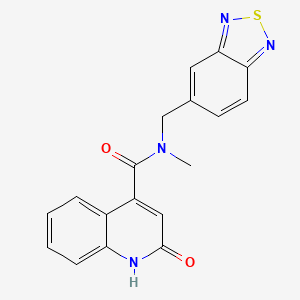

N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex molecule featuring both a benzothiadiazole and a quinoline moiety. This structural composition suggests it might exhibit interesting chemical and physical properties, making it a valuable subject for research in various fields of chemistry and material science.

Synthesis Analysis

The synthesis of compounds like "N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide" typically involves multistep organic reactions, starting with the functionalization of quinoline or benzothiadiazole precursors. An efficient and mild procedure for modifying arylmalonic acids, which could be a precursor in the synthesis, has been developed, highlighting the use of chloroacetonitrile and DBU in toluene to achieve desired esters at room temperature within a short period (Ibrahim, 2011).

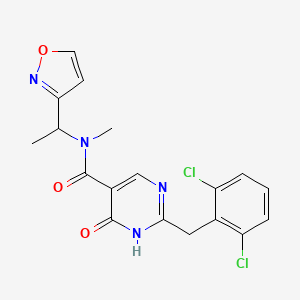

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a benzothiadiazole ring fused with a quinoline core. This arrangement imparts unique photophysical properties, as observed in similar molecules with 1,3-benzoxazine nuclei showing fluorescence due to oxazinic methylenes (Ibrahim, 2011). The structure-activity relationship studies of quinoline-bearing benzimidazole derivatives indicate the importance of nitrogen-containing hybrid heterocyclic compounds in medicinal chemistry (Salahuddin et al., 2023).

Chemical Reactions and Properties

The chemical properties of benzothiadiazole and quinoline derivatives have been extensively explored due to their biological and industrial significance. Reactions typically involve nucleophilic substitutions and electrophilic aromatic substitutions, facilitating the introduction of various functional groups to modify the molecule's activity and properties. The combination of two or more bioactive heterocyclic moieties in a single molecular platform, as seen in hybrid molecules, is a strategy to overcome microbial resistance, suggesting the potential for novel antimicrobial drugs (Salahuddin et al., 2023).

Physical Properties Analysis

The physical properties of compounds like "N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide" depend significantly on their molecular structure. The presence of heteroatoms in the benzothiadiazole and quinoline rings contributes to the compound's solubility, melting point, and stability. Such compounds often exhibit fluorescence, making them interesting for applications in optoelectronic materials (Lipunova et al., 2018).

Chemical Properties Analysis

The chemical behavior of these molecules is influenced by the electron-rich nature of the nitrogen atoms in the heterocyclic rings. This feature makes them reactive towards electrophiles and suitable for various chemical transformations, including coupling reactions and the formation of complexes with metals, which could be explored for developing new chemotherapeutic agents (Salahuddin et al., 2023).

properties

IUPAC Name |

N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O2S/c1-22(10-11-6-7-15-16(8-11)21-25-20-15)18(24)13-9-17(23)19-14-5-3-2-4-12(13)14/h2-9H,10H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCWRRNINPUSHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC2=NSN=C2C=C1)C(=O)C3=CC(=O)NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-({(2S,4S)-4-fluoro-1-[3-(2-fluorophenyl)propanoyl]pyrrolidin-2-yl}methyl)-N,N-dimethylsulfamide](/img/structure/B5553817.png)

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5553832.png)

![3-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-N-(2-furylmethyl)piperidine-1-carboxamide](/img/structure/B5553839.png)

![(4aR*,7aS*)-1-(pyridin-3-ylmethyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553842.png)

![N'-[(3-methyl-2-thienyl)methylene]-3-nitrobenzohydrazide](/img/structure/B5553881.png)

![4-[(3-bromobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5553885.png)

![N-(3-chloro-4-methylphenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5553889.png)

![5-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-N-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide dihydrochloride](/img/structure/B5553901.png)

![1-cyclopropyl-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5553902.png)